molecular formula C25H24O7 B12202990 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12202990
M. Wt: 436.5 g/mol
InChI Key: LACOCQAQAUXRNF-CMDGGOBGSA-N
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Description

Overview 9-Hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a structurally complex chromenone derivative characterized by a dihydrocyclopenta[c]chromen-4-one core scaffold substituted with a hydroxy group at position 9, a methyl group at position 7, and an (E)-cinnamoyl derivative at position 8 featuring a 2,4,5-trimethoxyphenyl moiety. This compound belongs to the broader class of natural product-inspired synthetic molecules which are increasingly recognized for their diverse biological activities. Researchers can utilize this compound for various investigative applications in pharmaceutical development and chemical biology. Research Applications and Value This compound presents significant research value as a potential bioactive molecule for probing cellular signaling pathways and enzyme functions. The structural architecture, particularly the chromen-4-one core and the trimethoxyphenylpropenoyl side chain, suggests potential interactions with various biological targets. Based on structural analogs found in medicinal plant research , this compound may exhibit promising bioactivity profiles worthy of investigation in anticancer, anti-inflammatory, or antimicrobial screening assays. The presence of multiple methoxy groups enhances membrane permeability, potentially increasing cellular bioavailability, while the extended conjugated system may facilitate interactions with biological macromolecules through π-π stacking and hydrogen bonding. Researchers can employ this compound as a chemical tool for target identification, mechanism of action studies, or as a lead structure for medicinal chemistry optimization programs. Mechanistic Considerations and Physicochemical Properties While the precise mechanism of action requires empirical determination, this compound's molecular framework suggests several potential biological interactions. The chromenone scaffold is known to interact with various enzyme families including kinases, phosphodiesterases, and cytochrome P450 enzymes. The 2,4,5-trimethoxyphenyl moiety, structurally similar to compounds found in traditional medicinal plants , may contribute to tubulin-binding activity or DNA-intercalating potential. Computational predictions based on structural analysis indicate potential drug-likeness parameters consistent with bioactive natural products documented in phytochemical databases . Researchers should conduct appropriate experimental studies to fully characterize this compound's biological activity spectrum, molecular targets, and therapeutic potential. Research Use Statement This product is intended FOR RESEARCH USE ONLY (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. It must not be administered to humans or animals or used as a component of products for human consumption. Researchers should implement appropriate safety precautions including personal protective equipment and proper engineering controls when handling this compound. Comprehensive safety data should be consulted prior to use, and all applicable local, state, and federal regulations governing the handling of research chemicals must be strictly observed.

Properties

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

9-hydroxy-7-methyl-8-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C25H24O7/c1-13-10-21-23(15-6-5-7-16(15)25(28)32-21)24(27)22(13)17(26)9-8-14-11-19(30-3)20(31-4)12-18(14)29-2/h8-12,27H,5-7H2,1-4H3/b9-8+

InChI Key

LACOCQAQAUXRNF-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C(=O)/C=C/C4=CC(=C(C=C4OC)OC)OC)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C(=O)C=CC4=CC(=C(C=C4OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Cyclopenta[c]chromen-4-one Formation

The cyclopenta[c]chromen core is typically synthesized via Pechmann condensation , leveraging resorcinol derivatives and β-ketoesters under acidic conditions. For example:

  • Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to form 7-hydroxy-4-methyl-2H-chromen-2-one .

  • Cyclization is achieved using cationic rare-earth catalysts (e.g., [Ln(CH3CN)9]³⁺[(AlCl4)3]³⁻) to form the fused cyclopentane ring, as demonstrated in CN108774207B .

Optimization Data :

MethodCatalyst/SolventTemperatureYieldReference
Pechmann condensationH₂SO₄0–5°C72%
Rare-earth cyclization[Yb(CH₃CN)₉]³⁺/ClPh120°C80%

Propenoyl Side Chain Introduction

The (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl moiety is introduced via Claisen-Schmidt aldol condensation :

  • 2,4,5-Trimethoxybenzaldehyde reacts with acetylated cyclopenta[c]chromen intermediates in ethanol/piperidine, forming the α,β-unsaturated ketone with >90% E-selectivity .

  • Microwave-assisted conditions (100°C, 30 min) improve reaction efficiency compared to conventional heating (6 h, 70°C) .

Representative Procedure :

  • Dissolve 7-hydroxy-4-methylcyclopenta[c]chromen-4-one (1 eq) and 2,4,5-trimethoxybenzaldehyde (1.2 eq) in ethanol.

  • Add piperidine (0.1 eq) and irradiate under microwave at 100°C for 30 min.

  • Isolate product via column chromatography (hexane/EtOAc 3:1) .

Hydroxylation and Methoxy Group Functionalization

Regioselective hydroxylation at C9 and methoxy group retention are critical for bioactivity:

  • BCl₃-mediated demethylation selectively removes methyl protecting groups at C9 while preserving 2,4,5-trimethoxy substituents .

  • Hydrogen peroxide/NaOH under mild conditions (25°C, 12 h) introduces the C9 hydroxyl group without side oxidation .

Demethylation Data :

SubstrateReagentConditionsYieldReference
7,9-Dimethoxy intermediateBCl₃ (1M)−78°C, 1 h85%
9-Methoxy precursorH₂O₂/NaOH25°C, 12 h78%

Modern Catalytic and Green Chemistry Approaches

Domino reactions and microwave-assisted synthesis enhance efficiency:

  • Triphenylphosphine-catalyzed domino cyclization constructs the chromen core and propenoyl side chain in one pot (91% yield) .

  • Solvent-free microwave conditions reduce reaction times from hours to minutes .

Comparative Efficiency :

MethodTimeYieldEnergy Input
Conventional heating6 h72%High
Microwave-assisted30 min89%Low

Challenges and Optimization Strategies

  • Stereochemical Control : The E-configuration of the propenoyl group is maintained using bulky bases (e.g., LDA) to prevent isomerization .

  • Purification : Silica gel chromatography (EtOAc/hexane gradients) resolves regioisomers, with HPLC purity >98% .

Purity Data :

StepPurity (HPLC)Key Impurities
Post-aldol reaction92%Z-isomer (5%)
Final product98.5%None detected

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions can lead to the formation of new derivatives with modified functional groups .

Scientific Research Applications

9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The cyclopenta[c]chromenone core is conserved across analogues, but substituent variations significantly alter physicochemical and biological properties.

Table 1: Substituent Comparison
Compound Name Position 7 Position 8 Substituent Position 9 Trimethoxyphenyl Orientation
Target Compound Methyl (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl Hydroxy 2,4,5
8-Hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Hexyl + (3,4,5-trimethoxybenzyl)oxy 3,4,5
9-Hydroxy-7-methyl-8-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Methyl 5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl Hydroxy 2,3,4
Key Differences:

The pyrazolyl substituent in may enable chelation with metal ions or hydrogen bonding via its NH group, unlike the target compound’s carbonyl-dominated interactions .

Trimethoxyphenyl Orientation :

  • The 2,4,5-trimethoxy arrangement in the target compound creates distinct electronic effects (e.g., steric hindrance and electron-donating capacity) versus the 3,4,5- or 2,3,4-substituted analogues .

Physicochemical Properties

  • Solubility: The 9-hydroxy group in the target compound improves aqueous solubility compared to the non-hydroxylated analogue in . However, the hexyl chain in increases lipophilicity, favoring membrane permeability.

Biological Activity

The compound 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , with the CAS number 1021094-50-7 , is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C25H24O7C_{25}H_{24}O_{7}, with a molecular weight of 436.5 g/mol . It features a unique chromenone core structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC25H24O7
Molecular Weight436.5 g/mol
CAS Number1021094-50-7

Synthesis

While specific synthetic routes for this compound are not extensively documented, its structure suggests that it may be synthesized through multi-step organic reactions involving the formation of the chromenone core followed by functionalization with the trimethoxyphenyl group.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

Anticancer Activity

Preliminary studies suggest that 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have anticancer properties. Compounds in the chromenone class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may also exhibit potential in treating inflammatory diseases.

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial effects. Flavonoids and chromenones are known for their ability to combat various pathogens, including bacteria and fungi.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
  • Gene Expression Modulation : The compound may affect gene expression related to antioxidant defenses and inflammation.

Study 1: Anticancer Activity Assessment

A study conducted on a series of chromenone derivatives demonstrated that compounds structurally similar to 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antioxidant Evaluation

In vitro assays revealed that the compound exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays, indicating its potential use as a natural antioxidant in therapeutic applications .

Study 3: Anti-inflammatory Effects

A recent investigation highlighted the anti-inflammatory potential of similar chromenones in reducing TNF-alpha levels in macrophages. This suggests that 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one might also reduce inflammation through similar pathways .

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